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Compound Name:
hydroxybenzoate

Cat. No.: B041502

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromane is a bicyclic heterocyclic scaffold found in a wide array of bioactive natural products
and synthetic compounds.[1] Derivatives of this structure are known to exhibit a broad range of
pharmacological effects, including antitumor, anti-inflammatory, antiviral, and antimicrobial
activities.[1][2][3] Notably, certain chromane derivatives have demonstrated promising
antitubercular properties by inhibiting essential enzymes in Mycobacterium tuberculosis.[1][2]
[4] This document outlines the application of Methyl 3-(benzyloxy)-5-hydroxybenzoate and
its precursors in the synthesis of functionalized chromane derivatives, providing detailed
protocols and quantitative data from relevant studies. The primary synthetic route discussed
involves the preparation of a key intermediate, methyl 3-(benzyloxy)-5-(propargyloxy)benzoate,
followed by a thermal cyclization and subsequent reduction to yield the target chromane
structure.

Overall Synthetic Workflow

The synthesis of the target chromane derivatives from methyl 3,5-dihydroxybenzoate, a
precursor to the title compound, involves a multi-step process. The key transformations include
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selective alkylation, protection of the remaining hydroxyl group, thermal cyclization to form the
chromene ring, and a final reduction/deprotection step.

Step 1: Propargylation

Methyl 3,5-dihydroxybenzoate

Propargyl Bromide,
2COs3, 18-crown-6, DMF

Methyl 3-hydroxy-5-(propargyloxy)benzoate

enzyl Bromide, K2COs3

Step 2: Beénzylation

Methyl 3-(benzyloxy)-5-(propargyloxy)benzoate

N,N-diethylaniline, 210 °C

Step 3: Therm val Cyclization

Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate

2, 10% Pd/C, MeOH

Step 4: Reduction & Deprotection

Methyl 7-hydroxychromane-5-carboxylate

aOH, H20/MeOH

Step 5: Saponifi¢ation (Optional)

7-hydroxychromane-5-carboxylic acid
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Caption: Synthetic pathway for chromane derivatives.

Quantitative Data Summary

The yields for the key steps in the synthesis of 7-hydroxychromane-5-carboxylic acid and its

intermediates are summarized below.
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Experimental Protocols

Protocol 1: Synthesis of Methyl 3-hydroxy-5-(propargyloxy)benzoate (Compound 1)[1][4]
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e Dissolve methyl 3,5-dihydroxybenzoate (3 g, 17.86 mmol), propargyl bromide (1.70 g, 14.29
mmol), and 18-crown-6 (0.38 g, 1.43 mmol) in dry dimethylformamide (DMF, 94 mL) under a
nitrogen atmosphere.

e Add anhydrous potassium carbonate (K2COs, 5.43 g, 39.29 mmol) to the solution.
» Heat the reaction mixture to reflux at 80 °C and maintain for 48 hours.

e Cool the mixture to room temperature and filter to remove inorganic salts.

o Evaporate the filtrate under vacuum to obtain the crude product.

» Purify the crude residue by column chromatography on silica gel using a 4:1 mixture of
petroleum ether/EtOAc as the eluent to yield the mono-alkylated product.

Protocol 2: Synthesis of Methyl 3-(benzyloxy)-5-(propargyloxy)benzoate (Compound 2)[1][5]

e Dissolve the product from Protocol 1 (Methyl 3-hydroxy-5-(propargyloxy)benzoate) in a
suitable solvent such as DMF or acetone.

e Add anhydrous K2CO:s.
o Add benzyl bromide to the reaction mixture.

 Stir the reaction at room temperature or reflux until the reaction is complete (monitored by
TLC).

o Work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl
acetate).

e Wash the organic phase with water and brine, dry over anhydrous Na=SOa4, and concentrate
under vacuum.

 Purify the crude product by column chromatography if necessary.

Protocol 3: Cyclization to Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate (Compound 3a/3b)
[11[4]
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» Dissolve Methyl 3-(benzyloxy)-5-(propargyloxy)benzoate (180 mg, 0.618 mmol) in N,N-
diethylaniline (2.5 mL, 16.83 mmol) under a nitrogen atmosphere.

» Heat the solution to 210 °C for 24 hours.

 After cooling, dilute the mixture with diethyl ether (5 mL).

e Wash the solution sequentially with 5% aqueous HCI (4 x 10 mL) and brine.
e Dry the organic phase over anhydrous Na=SOa4 and filter.

o Evaporate the solvent in vacuo and purify the crude residue by column chromatography
using hexane/EtOAc (9:1) to afford a mixture of chromene isomers.

Protocol 4: Reduction and Deprotection to Methyl 7-hydroxychromane-5-carboxylate
(Compound 4a)[4]

 Dissolve the mixture of chromene isomers (100 mg, 0.339 mmol) in dry methanol (2.8 mL).
e Add 10% Palladium on carbon (Pd/C) catalyst (18 mg).

« Stir the mixture under a hydrogen atmosphere (atmospheric pressure) at room temperature
for 6 hours.

« Filter the reaction mixture through a pad of Celite to remove the catalyst.
o Evaporate the solvent under vacuum.

» Purify the crude residue by column chromatography using cyclohexane/isopropanol (9:1) to
afford the desired product as a pale-yellow oil.

Protocol 5: Saponification to 7-hydroxychromane-5-carboxylic acid (Compound 5)[1][4]

e Prepare a solution of powdered NaOH (6 mg, 0.142 mmol) in a mixture of water (1 mL) and
methanol (0.4 mL).

e Add this solution to Methyl 7-hydroxychromane-5-carboxylate (10 mg, 0.048 mmol).
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Stir the reaction mixture at 55 °C for 3 hours.

Evaporate the methanol under reduced pressure.

Adjust the pH of the remaining aqueous solution to 3—4 using 1 M HCI, which will cause the
product to precipitate.

Recover the solid product by filtration.

Biological Application: Inhibition of Bacterial
Enzyme

The synthesized chromane derivatives have been investigated as potential inhibitors of
salicylate synthase (Mbtl), an enzyme crucial for the survival of M. tuberculosis.[1][4] Inhibition
of this enzyme disrupts the bacterium's ability to synthesize essential siderophores for iron
acquisition.
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Caption: Inhibition of Salicylate Synthase by Chromane Derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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